1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid
Overview
Description
1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid is a complex organic compound that features a bromobenzyl group, a methoxy-nitrophenyl group, and a piperidinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid typically involves multi-step organic reactions. The starting materials may include 2-bromobenzyl chloride, 2-methoxy-5-nitroaniline, and piperidine. The synthesis might proceed through nucleophilic substitution reactions, coupling reactions, and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound might be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid might include other substituted benzylamines, nitrophenyl derivatives, and piperidine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3.C2H2O4/c1-26-19-7-6-16(23(24)25)12-18(19)21-15-8-10-22(11-9-15)13-14-4-2-3-5-17(14)20;3-1(4)2(5)6/h2-7,12,15,21H,8-11,13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRNKCRVOJTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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